3-Butynyl p-toluenesulfonate

Overview

Description

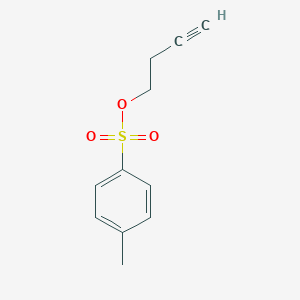

3-Butynyl p-toluenesulfonate (CAS 23418-85-1) is an organosulfonate ester characterized by a terminal alkyne group (C≡CH) and a p-toluenesulfonyl (tosyl) moiety. Its molecular formula is C₁₁H₁₂O₃S, with a molecular weight of 224.28 g/mol . The compound is primarily utilized in organic synthesis as a tosylating agent and as a precursor for alkyne-based coupling reactions, such as Sonogashira cross-couplings or cycloadditions . Its structure combines the electron-withdrawing tosyl group, which enhances leaving-group ability, with the reactive alkyne functionality, enabling diverse transformations in catalytic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butynyl p-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonyl chloride with 3-butyn-1-ol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of p-toluenesulfonyl chloride to a solution of 3-butyn-1-ol and triethylamine in a suitable solvent. The reaction mixture is then stirred and cooled to maintain the desired temperature. After completion, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Butynyl p-toluenesulfonate can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common nucleophiles include amines, thiols, and alkoxides.

Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Reduction Reactions: The triple bond in the butynyl group can be reduced to form alkenes or alkanes using hydrogenation catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or diisopropylethylamine in solvents such as tetrahydrofuran or dimethylformamide.

Reduction Reactions: Hydrogen gas with palladium on carbon or Lindlar’s catalyst in ethanol or methanol.

Major Products:

Substitution Reactions: Products include azides, thiols, and ethers.

Coupling Reactions: Products are typically substituted alkynes or alkenes.

Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction

Scientific Research Applications

Organic Synthesis

3-BPTS serves as a valuable intermediate in organic synthesis. Its unique alkyne and sulfonate functionalities allow it to participate in several types of reactions:

- Alkylation Reactions: It acts as a leaving group, facilitating the transfer of the 3-butynyl group to nucleophiles.

- Carbon-Carbon Bond Formation: The compound is utilized in coupling reactions, such as Sonogashira coupling, to create complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 3-BPTS is explored for its potential to synthesize bioactive compounds:

- Therapeutic Agents: It has been investigated for developing compounds targeting neurological disorders, showcasing its utility in creating novel pharmaceuticals.

- Bioactive Compound Synthesis: The compound serves as a building block for various bioactive molecules used in biological studies .

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Synthesis: 3-BPTS is used as an initiator in the polymerization of alkynes, particularly in synthesizing polyacetylene electrolytes without metal catalysts. This is significant for producing materials with specific electrical properties.

Case Study: Polyacetylene Electrolyte Synthesis

Research has demonstrated that 3-BPTS can initiate the polymerization of 2-ethynylpyridine, leading to the formation of polyacetylene. This method allows for the creation of conductive polymers that are essential in electronic applications. The characterization of these polymers involves techniques such as NMR spectroscopy and conductivity measurements to assess their properties and performance.

Case Study: Bioactive Compound Development

Studies have shown that derivatives of 3-BPTS exhibit antimicrobial properties similar to other sulfonate compounds. The reactivity of the alkyne group allows for modifications that enhance biological activity, making it a candidate for further research into therapeutic applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Features |

|---|---|---|

| Organic Synthesis | Alkylation, carbon-carbon bond formation | Acts as a leaving group; versatile reactivity |

| Medicinal Chemistry | Synthesis of therapeutic agents | Potential for neurological disorder treatments |

| Material Science | Polymer synthesis (polyacetylene) | Non-metal catalytic processes |

| Biological Studies | Building blocks for bioactive compounds | Antimicrobial properties; enzyme interactions |

Mechanism of Action

The mechanism of action of 3-butynyl p-toluenesulfonate in chemical reactions involves the activation of the sulfonate group, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific bioactive compound it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Tosylates

Propargyl p-Toluenesulfonate

- Structural Difference : Contains a shorter alkyne chain (propargyl group: HC≡C-CH₂-) compared to 3-butynyl (HC≡C-CH₂-CH₂-) .

- However, the terminal alkyne in 3-butynyl derivatives offers greater versatility in forming carbon-carbon bonds via metal-catalyzed reactions .

- Applications : Propargyl tosylate is often used in click chemistry, while 3-butynyl derivatives are preferred for synthesizing extended alkyne frameworks .

Phenyl p-Toluenesulfonate

- Structural Difference : Replaces the alkyne with an aromatic phenyl group .

- Reactivity : Lacks the alkyne’s π-bond reactivity but retains strong tosylating capacity. The aromatic ring stabilizes the molecule, making it less reactive in alkyne-specific pathways.

- Applications: Widely used in aqueous tosylation of alcohols and phenols due to its stability .

2-Methylbutyl p-Toluenesulfonate

- Structural Difference : Features a branched alkyl chain instead of a linear alkyne .

- Reactivity : The bulky 2-methylbutyl group introduces steric hindrance, reducing nucleophilic substitution efficiency compared to 3-butynyl’s linear structure.

- Applications : Primarily studied in enzymatic desulfurization systems, where steric effects influence substrate selectivity .

Functional Comparison with Other Tosylate Derivatives

L-Valine Benzyl Ester p-Toluenesulfonate

- Structural Difference: Integrates an amino acid (L-valine) and benzyl ester, creating a chiral, ionic compound .

- Reactivity : The ionic nature enhances solubility in polar solvents, contrasting with 3-butynyl’s neutral, hydrophobic behavior.

- Applications : Used in pharmaceutical research as a chiral building block, unlike 3-butynyl’s role in synthetic catalysis .

Tetraethylammonium p-Toluenesulfonate

- Structural Difference : An ionic liquid with a quaternary ammonium cation .

- Reactivity : Functions as a phase-transfer catalyst or electrolyte due to its ionic character, unlike 3-butynyl’s covalent reactivity.

- Applications : Employed in electrochemical systems and polymer doping, diverging from 3-butynyl’s synthetic applications .

Key Research Findings

- Synthetic Utility: 3-Butynyl p-toluenesulfonate achieved 73% yield in gold-catalyzed alkynylative cyclizations, highlighting its efficacy in forming β-alkynyl-γ-butenolides .

- Reactivity Trends: Terminal alkynes (e.g., 3-butynyl) exhibit superior reactivity in cross-couplings compared to internal alkynes or non-alkynyl tosylates .

- Safety : Requires stringent handling due to irritation risks, unlike ionic derivatives like tetraethylammonium tosylate, which pose lower dermal hazards .

Biological Activity

3-Butynyl p-toluenesulfonate (3-BPTS) is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.27 g/mol. It is synthesized through the reaction of 3-butynol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This compound is characterized by its unique reactivity profile, particularly in organic synthesis, where it serves as a precursor for various chemical transformations and carbon-carbon bond formations.

3-BPTS is classified as an alkynyl sulfonate, featuring a butynyl group attached to a p-toluenesulfonate moiety. Its synthesis is straightforward, typically involving tosylation procedures that yield a colorless to light yellow viscous liquid at room temperature . The reaction can be summarized as follows:

Reactivity : The compound exhibits significant reactivity with nucleophiles and organometallic reagents, which can be exploited in synthetic pathways to develop new compounds with desired properties .

Antiviral Activity

Research has indicated that derivatives of 3-BPTS may possess antiviral properties. For instance, studies involving similar alkynyl compounds have shown efficacy against HIV-1 reverse transcriptase. In one study, a related compound demonstrated an EC50 value of 250 nM in cell culture assays against HIV-1 . This suggests that 3-BPTS or its derivatives could be explored further for their potential antiviral applications.

Case Studies and Applications

Case Study 1: Antiviral Research

A notable application of alkynyl sulfonates like 3-BPTS is in the development of antiviral agents. In one study focusing on HIV treatment, compounds derived from 3-BPTS were evaluated for their ability to inhibit reverse transcriptase. The results indicated promising activity that warrants further investigation into structure-activity relationships .

Case Study 2: Click Chemistry Applications

3-BPTS has also been utilized in click chemistry, a powerful method for synthesizing diverse compound libraries rapidly. The combination of alkynes and azides in click reactions has led to the discovery of various biologically active compounds, including potential anti-HIV agents . This approach highlights the versatility of 3-BPTS in medicinal chemistry.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Sulfonate | Reactive electrophile used in substitution |

| 1-Octyne | Alkyne | Longer carbon chain; lacks sulfonate group |

| Propargyl alcohol | Alcohol | Contains hydroxyl group instead of sulfonate |

The dual functionality of 3-BPTS—combining an alkyne with a sulfonate—provides distinct reactivity patterns not found in simpler analogs, making it valuable for researchers .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 3-butynyl p-toluenesulfonate in synthetic mixtures?

- Methodology :

- GC-MS/MS : A validated method using a gas chromatography-triple quadrupole tandem mass spectrometer (GC-MS/MS) with parameters optimized for p-toluenesulfonate derivatives (e.g., column: DB-5MS, 30 m × 0.25 mm × 0.25 μm; injection volume: 1 μL; splitless mode). Detection limits for related sulfonates (e.g., methyl, ethyl) are as low as 0.1 ng/mL .

- Ion Chromatography : For anion analysis (e.g., p-toluenesulfonate), use a Shim-pack IC-A3 column with 1.2 mmol/L citric acid-15% acetonitrile (pH 5.0) at 45°C. This achieves a detection limit of 1.22 mg/L and separates p-toluenesulfonate from inorganic anions (e.g., Cl⁻, NO₃⁻) .

Q. What safety protocols should be followed when handling this compound?

- Handling Guidelines :

- Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood.

- In case of skin/eye contact: Rinse immediately with copious water (≥15 minutes) and seek medical attention.

- Storage: Keep at 4°C in a tightly sealed container, away from oxidizing agents and moisture .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Synthetic Route :

- Prepared via nucleophilic substitution between propargyl alcohol derivatives and p-toluenesulfonyl chloride. Key steps include maintaining anhydrous conditions and using a base (e.g., triethylamine) to scavenge HCl.

- Example: In gold-catalyzed alkynylative cyclization, this compound (1.12 g, 5.0 mmol) reacts with allenoates under visible light to yield β-alkynyl-γ-butenolides (73% yield). Reaction conditions: DCM solvent, room temperature, 24-hour irradiation .

Advanced Research Questions

Q. How does this compound participate in transition metal-catalyzed reactions, and what mechanistic insights exist?

- Mechanistic Role :

- Acts as an alkyne donor in gold-catalyzed cyclizations. The sulfonate group enhances electrophilicity, facilitating oxidative addition to Au(I) catalysts.

- Evidence: In alkynylative cyclization, the Au(I)/Au(III) redox cycle is proposed, with the sulfonate leaving group stabilizing intermediates. Kinetic studies show rate dependence on catalyst loading and light intensity .

Q. What is the role of this compound in enzyme specificity studies for desulfurization?

- Biochemical Applications :

- Used as a substrate to probe enzyme activity (e.g., aryl alkyl sulfonate hydrolases). Specificity is assessed via HPLC or GC-FID to monitor sulfonate cleavage.

- Example: Enzymatic hydrolysis of 2-methylbutyl p-toluenesulfonate by Pseudomonas spp. shows a turnover rate of 0.8 μmol/min/mg protein, with competitive inhibition by bulkier analogs (e.g., 2,3-diphenylpropyl derivatives) .

Q. How can this compound be integrated into coordination polymer synthesis?

- Material Science Applications :

- Sodium p-toluenesulfonate serves as a counterion in cobalt coordination polymers. Example: {[Co(4,4′-bipy)(H₂O)₄]·(p-CH₃C₆H₄SO₃)₂}n is synthesized via solvothermal methods (120°C, 72 hours), characterized by XRD and TGA. The sulfonate group stabilizes the framework through hydrogen bonding .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported detection limits for p-toluenesulfonate derivatives: How to reconcile?

- Resolution :

- GC-MS/MS achieves lower detection limits (0.1 ng/mL) compared to ion chromatography (1.22 mg/L) due to higher sensitivity for volatile derivatives. Method selection depends on sample matrix: GC-MS/MS for trace genotoxic impurities in pharmaceuticals; ion chromatography for ionic liquid analysis.

Q. Methodological Best Practices

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Optimization Tips :

- Use slow addition of p-toluenesulfonyl chloride to prevent exothermic side reactions.

- Purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol/water (yield: 85–90%) .

Q. Emerging Research Directions

Q. Can this compound be used to functionalize carbon-based nanomaterials?

- Exploratory Applications :

Properties

IUPAC Name |

but-3-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOASOOVVADOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297461 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-85-1 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23418-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.